Benzydamine N-oxide
Overview
Description
Benzydamine is an anti-inflammatory drug metabolized to Benzydamine N-oxide primarily via flavin-containing monooxygenase (FMO)-dependent pathways. This N-oxidation process, as well as N-demethylation, occurs in liver microsomes across various species, including rats, dogs, monkeys, and humans, indicating the importance of both FMO and cytochrome P450 enzymes in its metabolism (Taniguchi-Takizawa et al., 2015).
Synthesis Analysis
The primary route of Benzydamine N-oxide synthesis involves the N-oxygenation of benzydamine, which is facilitated by FMOs, notably FMO1 and FMO3, in liver microsomes. This reaction's efficiency varies across species, with significant suppression observed under specific preheating conditions, highlighting the temperature sensitivity of FMO activity and the complex interplay between FMO and cytochrome P450 enzymes in benzydamine metabolism (Taniguchi-Takizawa et al., 2015).
Molecular Structure Analysis
While specific studies focusing on the molecular structure analysis of Benzydamine N-oxide are limited, the general understanding is that its formation as a metabolite involves a direct insertion of an oxygen atom into the N-methyl group of benzydamine. This reaction is indicative of the typical molecular transformations associated with N-oxidation processes mediated by FMO enzymes.
Chemical Reactions and Properties
Benzydamine N-oxide's formation involves the enzymatic introduction of an oxygen atom into the benzydamine molecule. The FMO-dependent metabolism signifies a specific chemical property of benzydamine, highlighting the role of these enzymes in drug metabolism. The reaction's specificity and efficiency vary among different species and are influenced by factors such as enzyme activity levels and experimental conditions (Taniguchi-Takizawa et al., 2015).
Scientific Research Applications
Monitoring Flavin-Containing Monooxygenase Activity
Benzydamine N-oxidation serves as a sensitive and stable method for assessing flavin-containing monooxygenase (FMO) activity in hepatocytes from various species, including rats, hamsters, rabbits, dogs, and humans. This process is not inhibited by methimazole, which underscores its utility in this context (Ubeaud et al., 1999).
Reduced Systemic Side Effects with Topical Application
Topical application of benzydamine reduces the plasma concentrations of the drug and its metabolite N-oxide. This finding suggests that topical application could be more effective in minimizing systemic side effects compared to other administration routes (Catanese et al., 1986).
Probe for FMO Activity
Benzydamine N-oxidation is a useful probe for measuring FMO activity in vitro and in vivo across various tissues and cell types (Yeung & Rettie, 2006).
Topical Treatment for Oral Mucosal Ulcers
Benzydamine hydrochloride gel significantly enhances mucosal repair in oral mucosal ulcers, indicating its potential as a topical treatment option (Karavana Hizarcioğlu et al., 2011).
In Vivo Probe for Human FMO3
Benzydamine is a potential in vivo probe for human FMO3, a major contributor to the plasma levels of the N-oxide metabolite, more so than extrahepatic FMO1 (Lang & Rettie, 2000).
Marker for Hepatic FMO Activity in Veterinary Species
Benzydamine is a suitable marker for hepatic FMO activity in various veterinary species like bovine, rabbit, and swine (Capolongo et al., 2010).
Identification in Toxicological Analysis
A developed methodology can effectively identify benzydamine hydrochloride and its metabolite, benzydamine N-oxide, in biological samples, aiding in routine toxicological identification (Chorna et al., 2021).
Pharmacological Properties
Benzydamine is a unique topical anti-inflammatory drug, inhibiting inflammatory cytokine synthesis, oxidative burst of neutrophils, and stabilizing membranes (Quane et al., 1998).
Preventive Treatment for Radiation-Induced Oral Mucositis
Benzydamine HCl shows promise as a preventive treatment for radiation-induced oral mucositis in patients with head and neck carcinoma (Epstein et al., 2001).
Prevention and Treatment of Oral Mucositis
Benzydamine effectively prevents and reduces the severity of oral mucositis in patients undergoing radiotherapy and chemotherapy for head and neck cancer (Nicolatou‐Galitis et al., 2021).
Safety And Hazards
Future Directions
There is a need to design clinical trials to highlight novel possible applications of benzydamine and implement translational analyses to fine-tune patients’ selection and open future research scenarios . For instance, new applications that need to be explored include oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .
properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKKEFPZHPEYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190005 | |
Record name | Benzydamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzydamine N-oxide | |
CAS RN |
36504-71-9 | |
Record name | Benzydamine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzydamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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